molecular formula C14H11N B14744555 Benzo(f)quinoline, 1-methyl- CAS No. 604-49-9

Benzo(f)quinoline, 1-methyl-

Cat. No.: B14744555
CAS No.: 604-49-9
M. Wt: 193.24 g/mol
InChI Key: DRYQGJXUTJRTGU-UHFFFAOYSA-N
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Description

Benzo(f)quinoline, 1-methyl- is a heterocyclic aromatic compound that belongs to the family of quinolines. It is characterized by a fused benzene and pyridine ring system with a methyl group attached to the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinoline, 1-methyl- can be achieved through various methods. One common approach involves the Friedländer synthesis, which utilizes 2-aminobenzaldehyde and a ketone in the presence of an acid catalyst. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an aromatic amine under basic conditions .

Industrial Production Methods

Industrial production of Benzo(f)quinoline, 1-methyl- often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts such as palladium or copper in cross-coupling reactions has been reported. Additionally, microwave-assisted synthesis and solvent-free conditions are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinoline, 1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(f)quinoline, 1-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo(f)quinoline, 1-methyl- involves its interaction with various molecular targets. For instance, in medicinal applications, it can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle arrest .

Comparison with Similar Compounds

Benzo(f)quinoline, 1-methyl- can be compared with other quinoline derivatives such as:

    Quinoline: Lacks the fused benzene ring and methyl group.

    Isoquinoline: Has a different ring fusion pattern.

    Benzo(h)quinoline: Has the benzene ring fused at a different position.

    1-Methylisoquinoline: Similar structure but with the methyl group on the isoquinoline ring.

The uniqueness of Benzo(f)quinoline, 1-methyl- lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .

Properties

CAS No.

604-49-9

Molecular Formula

C14H11N

Molecular Weight

193.24 g/mol

IUPAC Name

1-methylbenzo[f]quinoline

InChI

InChI=1S/C14H11N/c1-10-8-9-15-13-7-6-11-4-2-3-5-12(11)14(10)13/h2-9H,1H3

InChI Key

DRYQGJXUTJRTGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)C=CC3=CC=CC=C32

Origin of Product

United States

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